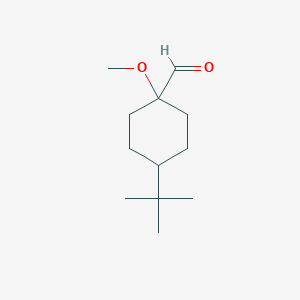
4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde is an organic compound with a complex structure that includes a cyclohexane ring substituted with a tert-butyl group, a methoxy group, and an aldehyde functional group
準備方法
The synthesis of 4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with tert-butyl bromide in the presence of a strong base, followed by the introduction of a methoxy group through methylation. The final step involves the oxidation of the resulting intermediate to form the aldehyde group. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and tert-butyl groups can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity.
類似化合物との比較
4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde can be compared with similar compounds such as:
4-tert-Butylcyclohexanecarbaldehyde: Lacks the methoxy group, which affects its reactivity and applications.
4-tert-Butyl-1-methylcyclohexane: Lacks both the methoxy and aldehyde groups, resulting in different chemical properties and uses.
4-tert-Butyl-1-hydroxycyclohexane:
特性
分子式 |
C12H22O2 |
|---|---|
分子量 |
198.30 g/mol |
IUPAC名 |
4-tert-butyl-1-methoxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)10-5-7-12(9-13,14-4)8-6-10/h9-10H,5-8H2,1-4H3 |
InChIキー |
DYBOOOAGBGJVAF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC(CC1)(C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


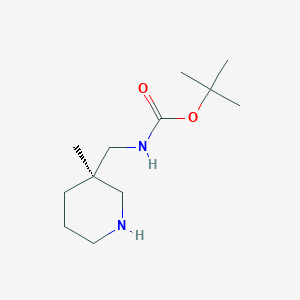
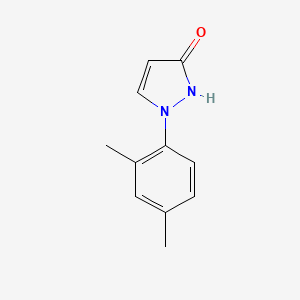
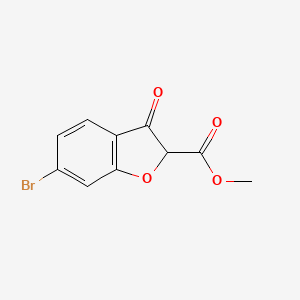
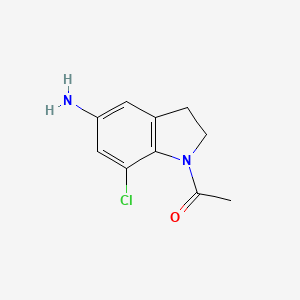

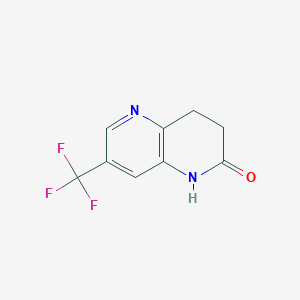

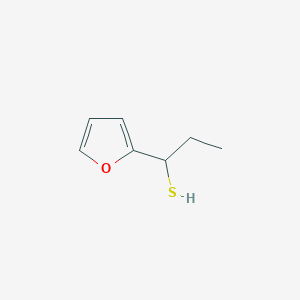
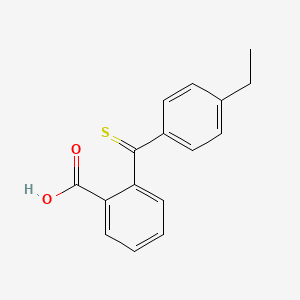
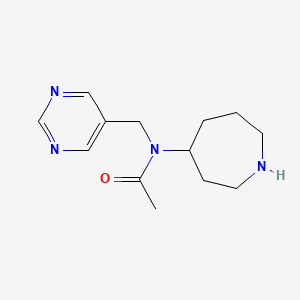
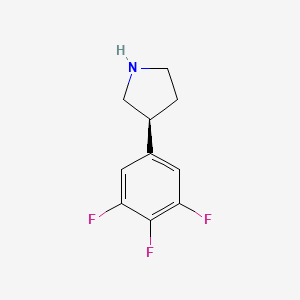

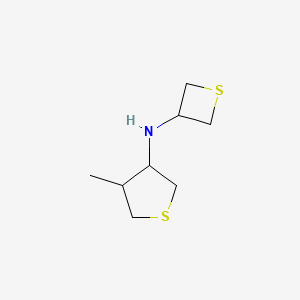
![2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B13325510.png)
